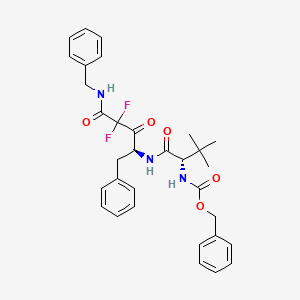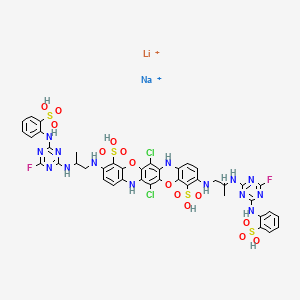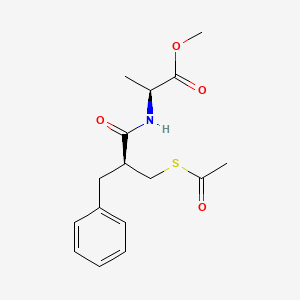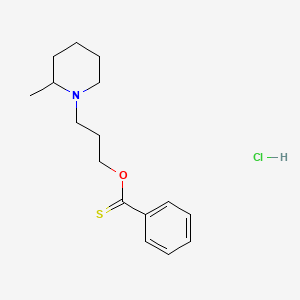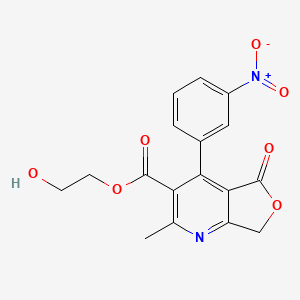
2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furo-pyridine core, a nitrophenyl group, and a hydroxyethyl ester, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the furo-pyridine core, followed by the introduction of the nitrophenyl group and the hydroxyethyl ester. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms. These methods help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various ester derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl 2-methyl-4-(3-aminophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
2-Hydroxyethyl 2-methyl-4-(3-chlorophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of 2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Propiedades
| 85677-99-2 | |
Fórmula molecular |
C17H14N2O7 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3 |
Clave InChI |
IZYXCJVHSFKXPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





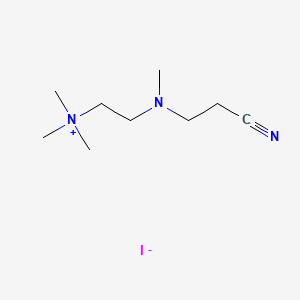

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
